molecular formula C15H15P B1266624 Allyldiphenylphosphine CAS No. 2741-38-0

Allyldiphenylphosphine

Cat. No.: B1266624
CAS No.: 2741-38-0
M. Wt: 226.25 g/mol
InChI Key: PDDYFPPQDKRJTK-UHFFFAOYSA-N
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Description

Allyldiphenylphosphine, also known as Diphenyl-2-propenylphosphine, is an organophosphorus compound with the molecular formula C15H15P. It is a colorless to light yellow liquid that is soluble in most organic solvents but insoluble in water. This compound is primarily used as a ligand in various catalytic reactions, making it a valuable reagent in organic synthesis and industrial applications .

Mechanism of Action

Target of Action

Allyldiphenylphosphine is primarily used as a ligand in various catalytic reactions . It interacts with metal catalysts such as nickel and palladium , enhancing their reactivity and selectivity in chemical transformations.

Mode of Action

This compound interacts with its targets through coordination chemistry . For instance, it can react with [Ni(COD)2] (COD = 1,5-cyclooctadiene) to form three-coordinate dinickelacycles that are intermolecularly tethered through adjacent {Ni}-olefin interactions . The presence of an allyl group in the molecule can lead to rearrangement, affecting the outcome of the reaction .

Biochemical Pathways

It’s known that the compound can participate in various types of coupling reactions, such as buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling . These reactions are fundamental in the synthesis of complex organic molecules, affecting various biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a ligand in catalytic reactions. By interacting with metal catalysts, it can enhance their reactivity and selectivity, enabling the efficient synthesis of complex organic molecules . This can have wide-ranging effects at the molecular and cellular level, depending on the specific reactions and pathways involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, photoirradiation can induce the hydrophosphinylation of allylic compounds with diphenylphosphine oxide, leading to the synthesis of γ-functionalized phosphine ligand precursors . This reaction proceeds regioselectively in an anti-Markovnikov manner . The substituent and steric effects of the allylic substituents can also influence the radical addition .

Biochemical Analysis

Biochemical Properties

Allyldiphenylphosphine is known for its role as a ligand in catalytic reactions. It interacts with various enzymes and proteins, facilitating biochemical reactions. For instance, it acts as a cocatalyst in palladium-catalyzed hydrocarboxylation reactions and cross-coupling reactions . The nature of these interactions involves the formation of complexes with metal ions, which enhances the reactivity and selectivity of the catalytic processes. This compound’s ability to form stable complexes with metal ions makes it a valuable tool in biochemical research.

Cellular Effects

This compound influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins within cells, leading to changes in cellular function. For example, its interaction with palladium complexes can modulate the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism . Additionally, this compound’s impact on gene expression can result in altered cellular responses and functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly metal ions and enzymes. It acts as a ligand, forming complexes with metal ions such as palladium, which in turn interact with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context . This compound’s ability to modulate enzyme activity and gene expression is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance certain biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that careful dosage control is essential in experimental studies involving animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, its interaction with palladium complexes can affect the hydroformylation process, leading to changes in the production of specific metabolites. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . The compound’s distribution within cells is essential for its biochemical activity, as it determines the sites of interaction with enzymes and proteins.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects . The localization of this compound within cells is critical for its function, as it determines the sites of interaction with biomolecules and the resulting biochemical outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyldiphenylphosphine can be synthesized through the reaction of diphenylphosphine with allyl bromide under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by nucleophilic substitution with allyl bromide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form this compound oxide.

    Substitution: It can participate in various substitution reactions, particularly in the formation of phosphine ligands for catalytic processes.

    Addition: The compound can add to alkenes and alkynes in the presence of catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

    Addition: Catalysts like palladium or nickel complexes are often employed.

Major Products:

Scientific Research Applications

Allyldiphenylphosphine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:

    Chemistry: It serves as a ligand in palladium-catalyzed cross-coupling reactions, hydroformylation, and hydroboration reactions.

    Biology: It is used in the synthesis of biologically active phosphine-containing compounds.

    Medicine: Research into phosphine ligands for potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Comparison with Similar Compounds

    Vinyldiphenylphosphine: Similar in structure but contains a vinyl group instead of an allyl group.

    Diphenylphosphine: Lacks the allyl group and is more basic.

    Methyldiphenylphosphine: Contains a methyl group instead of an allyl group.

Uniqueness: Allyldiphenylphosphine is unique due to its ability to form stable complexes with metal ions and its versatility in various catalytic reactions. The presence of the allyl group allows for additional reactivity compared to its analogs .

Properties

IUPAC Name

diphenyl(prop-2-enyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDYFPPQDKRJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181835
Record name Allyldiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2741-38-0
Record name Allyldiphenylphosphine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741380
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Record name 2741-38-0
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Record name Allyldiphenylphosphine
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Record name Allyldiphenylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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